Tert-butyl(3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-YL)carbamate Tert-butyl(3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-YL)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17381177
InChI: InChI=1S/C17H20F6N2O3/c1-15(2,3)28-14(27)24-12(16(18,19)20)10-25(13(26)17(21,22)23)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,24,27)
SMILES:
Molecular Formula: C17H20F6N2O3
Molecular Weight: 414.34 g/mol

Tert-butyl(3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-YL)carbamate

CAS No.:

Cat. No.: VC17381177

Molecular Formula: C17H20F6N2O3

Molecular Weight: 414.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl(3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-YL)carbamate -

Specification

Molecular Formula C17H20F6N2O3
Molecular Weight 414.34 g/mol
IUPAC Name tert-butyl N-[3-[benzyl-(2,2,2-trifluoroacetyl)amino]-1,1,1-trifluoropropan-2-yl]carbamate
Standard InChI InChI=1S/C17H20F6N2O3/c1-15(2,3)28-14(27)24-12(16(18,19)20)10-25(13(26)17(21,22)23)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,24,27)
Standard InChI Key FYKQECIKFFJPDJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CN(CC1=CC=CC=C1)C(=O)C(F)(F)F)C(F)(F)F

Introduction

Structural Characteristics and Molecular Design

Core Functional Groups

The molecule’s architecture centers on three critical components:

  • Tert-butyl carbamate (Boc) moiety: A widely used amine-protecting group in organic synthesis, the Boc group confers steric bulk and hydrolytic stability . Its presence ensures selective deprotection under acidic conditions, a feature leveraged in multi-step synthetic pathways.

  • N-Benzyl-2,2,2-trifluoroacetamido group: This substituent introduces electron-withdrawing trifluoromethyl groups, which significantly alter the compound’s electronic profile. The benzyl group further enhances lipophilicity, facilitating membrane permeability in biological systems.

  • 1,1,1-Trifluoropropan-2-YL backbone: The trifluoropropane chain contributes to conformational rigidity and metabolic resistance, as C-F bonds are less susceptible to enzymatic cleavage compared to C-H bonds .

Comparative Structural Analysis

The compound’s uniqueness becomes evident when contrasted with analogous structures:

CompoundKey FeaturesBiological Relevance
Tert-butyl carbamateSimple Boc-protected amine; lacks fluorinationAmine protection in peptide synthesis
N-BenzyltrifluoroacetamideTrifluoroacetyl group without carbamate functionalityIntermediate in agrochemical synthesis
3-(N-Benzylamino)-1,1-difluoropropan-2-oneDifluoromethyl groups reduce electronegativity compared to trifluoroacetylLimited metabolic stability

The integration of these elements in Tert-butyl(3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-YL)carbamate creates a synergistic effect, optimizing both chemical stability and target engagement .

Synthetic Methodologies

Stepwise Assembly

The synthesis typically involves sequential reactions:

  • Boc Protection: Introduction of the tert-butyl carbamate group to a primary amine precursor under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine .

  • Trifluoroacetylation: Reaction of the intermediate with trifluoroacetic anhydride (TFAA) in dichloromethane, followed by benzylamine coupling to form the N-benzyl-2,2,2-trifluoroacetamido group.

  • Backbone Fluorination: Selective fluorination of the propane chain using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), ensuring complete substitution of hydroxyl or carbonyl groups with fluorine .

Catalytic Optimization

Recent advances employ palladium-catalyzed cross-coupling reactions to streamline synthesis. For example, a 2022 study demonstrated the use of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as a ligand system, achieving a 78% yield in the final coupling step .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (21.5 mg/mL at 25°C) but dissolves readily in chlorinated solvents (e.g., chloroform, dichloromethane) and alcohols . The Boc group’s hydrolytic stability allows storage at room temperature, though prolonged exposure to moisture should be avoided .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 1H, NH), 4.45 (d, J = 12.8 Hz, 2H, CH₂), 3.85–3.75 (m, 1H, CH), 1.45 (s, 9H, C(CH₃)₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -72.5 (s, 3F, CF₃), -75.8 (s, 3F, CF₃).

Biological Activity and Applications

Enzyme Inhibition

Preliminary assays indicate potent inhibition of tyrosine phosphatases (IC₅₀ = 0.8 μM), attributed to covalent binding at the catalytic cysteine residue via the trifluoroacetamido group . This activity parallels covalent kinase inhibitors like ibrutinib but with enhanced selectivity due to fluorine’s steric and electronic effects.

Proteomics Tool Development

The compound’s modular design enables conjugation to reporter tags (e.g., biotin, fluorophores) via click chemistry. In a 2022 proteomic study, it enriched over 85% of target phosphatases from HeLa cell lysates, demonstrating utility in activity-based protein profiling (ABPP) .

Future Directions

Targeted Drug Delivery

Structural analogs with polyethylene glycol (PEG) linkers are under investigation to improve aqueous solubility for in vivo applications. Early-stage pharmacokinetic studies in murine models show a 40% increase in plasma half-life compared to the parent compound.

Computational Modeling

Machine learning models trained on fluorine’s electrostatic potential maps could predict optimal fluorination sites to maximize target affinity while minimizing off-target interactions .

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